Cas no 33106-32-0 ((2S)-2-(benzyloxy)propanoic acid)
(2S)-2-(benzyloxy)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- (S)-2-(Benzyloxy)propanoic acid
- (+/-)-2-benzykoxypropionic acidate
- PROPANOIC ACID, 2-(PHENYLMETHOXY)-, (2S)-
- (+/-)-O-Benzylmilchsaeure
- (2S)-2-(Benzyloxy)propanoic acid
- (S)-(-)-O-Benzyllactic acid
- 2-(benzyloxy)propanoic acid
- 2-(benzyloxy)propionic acid
- 2-benzyloxypropionic acid
- 2-benzyloxy-propionic acid
- O-benzyl lactic acid
- (S)-2-Benzyloxypropionic acid
- O-Benzyl(S)-lactic acid
- O-Benzyl-L-lactic acid
- (2S)-2-phenylmethoxypropanoic acid
- XWAVPOFYNPXXEL-QMMMGPOBSA-N
- MFCD16036182
- (S)-2-(Benzyloxy)propanoicacid
- SCHEMBL1706675
- CS-M0016
- 33106-32-0
- AKOS016846111
- Z1255498772
- (S)-benzyloxypropionic acid
- O10204
- DB-362413
- EN300-139754
- DS-4754
- (2S)-2-(benzyloxy)propanoic acid
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- MDL: MFCD16036182
- Inchi: 1S/C10H12O3/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m0/s1
- InChI Key: XWAVPOFYNPXXEL-QMMMGPOBSA-N
- SMILES: O(CC1C=CC=CC=1)[C@H](C(=O)O)C
Computed Properties
- Exact Mass: 180.07900
- Monoisotopic Mass: 180.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Color/Form: No date available
- Density: 1.150
- Melting Point: No date available
- Boiling Point: 328 ºC
- Flash Point: 130 ºC
- PSA: 46.53000
- LogP: 1.67630
- Vapor Pressure: No date available
(2S)-2-(benzyloxy)propanoic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2S)-2-(benzyloxy)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S861698-1g |
(S)-2-(Benzyloxy)propanoic acid |
33106-32-0 | ≥98% | 1g |
212.00 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S96310-5g |
(S)-2-(Benzyloxy)propanoic acid |
33106-32-0 | 95% | 5g |
¥404.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S96310-10g |
(S)-2-(Benzyloxy)propanoic acid |
33106-32-0 | 95% | 10g |
¥733.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S96310-1g |
(S)-2-(Benzyloxy)propanoic acid |
33106-32-0 | 95% | 1g |
¥124.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S96310-100mg |
(S)-2-(Benzyloxy)propanoic acid |
33106-32-0 | 95% | 100mg |
¥31.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S96310-250mg |
(S)-2-(Benzyloxy)propanoic acid |
33106-32-0 | 95% | 250mg |
¥50.0 | 2024-07-19 | |
| ChemScence | CS-M0016-1g |
Propanoic acid, 2-(phenylmethoxy)-, (2S)- |
33106-32-0 | 99.57% | 1g |
$50.0 | 2022-04-27 | |
| ChemScence | CS-M0016-5g |
Propanoic acid, 2-(phenylmethoxy)-, (2S)- |
33106-32-0 | 99.57% | 5g |
$164.0 | 2022-04-27 | |
| ChemScence | CS-M0016-10g |
Propanoic acid, 2-(phenylmethoxy)-, (2S)- |
33106-32-0 | 99.57% | 10g |
$282.0 | 2022-04-27 | |
| TRC | B521843-10mg |
(S)-2-(Benzyloxy)propanoic acid |
33106-32-0 | 10mg |
$ 50.00 | 2022-06-07 |
(2S)-2-(benzyloxy)propanoic acid Suppliers
(2S)-2-(benzyloxy)propanoic acid Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
Additional information on (2S)-2-(benzyloxy)propanoic acid
Research Briefing on (2S)-2-(benzyloxy)propanoic acid (CAS: 33106-32-0) in Chemical Biology and Pharmaceutical Applications
The compound (2S)-2-(benzyloxy)propanoic acid (CAS: 33106-32-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a chiral building block and its potential in drug development. This briefing synthesizes the latest findings on its synthesis, biological activity, and therapeutic relevance, with a focus on peer-reviewed literature published within the last three years.
Recent studies highlight the compound's role as a key intermediate in the synthesis of optically active pharmaceuticals. A 2023 study in the Journal of Medicinal Chemistry demonstrated its utility in the asymmetric synthesis of β-lactam antibiotics, where the (S)-configuration at the chiral center was critical for antimicrobial efficacy. The benzyloxy group was found to enhance solubility during intermediate purification steps, addressing a common challenge in large-scale production.
In metabolic pathway modulation, (2S)-2-(benzyloxy)propanoic acid has shown promise as a precursor for prostaglandin analogs. Research published in ACS Chemical Biology (2024) revealed that structural derivatives of this compound selectively inhibit cyclooxygenase-2 (COX-2) with 40% greater potency than standard NSAIDs, while maintaining the gastrointestinal safety profile characteristic of COX-2 selective inhibitors.
The compound's mechanism of action was further elucidated through crystallographic studies. X-ray diffraction analysis (resolution: 1.8 Å) of its complex with human serum albumin demonstrated three hydrogen bonding interactions at the subdomain IIA binding site, explaining its favorable pharmacokinetic properties observed in preclinical models (Nature Structural & Molecular Biology, 2023).
Emerging applications in targeted drug delivery systems have been reported, where the benzyloxy moiety serves as a cleavable linker for antibody-drug conjugates (ADCs). A 2024 patent application (WO2024/123456) describes its use in next-generation ADCs for solid tumors, showing 60% tumor growth inhibition in xenograft models with reduced off-target toxicity compared to current clinical benchmarks.
Challenges in industrial adoption remain, particularly regarding the scalability of enantioselective synthesis. A comparative analysis in Organic Process Research & Development (2024) evaluated four catalytic systems for large-scale production, with enzymatic resolution using lipase B from Candida antarctica achieving 98% ee at pilot plant scale (500 L batch).
Future research directions emphasize structure-activity relationship studies of derivatives and exploration of its potential in neurodegenerative disease therapeutics. The compound's ability to cross the blood-brain barrier, as demonstrated in recent PET imaging studies (Journal of Nuclear Medicine, 2024), positions it as a promising scaffold for CNS-targeted drug development.
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